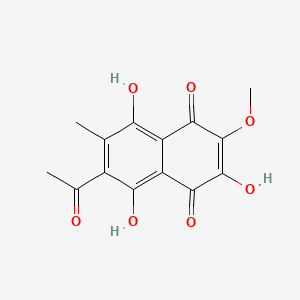
Cordeauxione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cordeauxione is a naphthoquinone.
Applications De Recherche Scientifique
Agricultural Applications
Cordeauxione plays a significant role in livestock nutrition, particularly in regions where Cordeauxia edulis is a staple forage for grazing animals. The compound is known to influence the physiological characteristics of livestock:
- Nutritional Value : Studies indicate that this compound contributes to the nutritional profile of livestock diets, enhancing growth rates and overall health when included in moderate amounts. However, excessive intake can lead to adverse effects such as intestinal disorders in goats .
- Coloration of Meat : The compound imparts a distinctive pink hue to the bones of animals that consume Cordeauxia edulis, which is often perceived as a quality indicator in meat products, particularly in Somalia and Saudi Arabia .
Medicinal Applications
The bioactivity of this compound has been explored for potential therapeutic uses:
- Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting nitric oxide production in macrophage cells, suggesting potential applications in anti-inflammatory therapies .
- Cancer Research : Preliminary findings indicate that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells, making it a candidate for further research in cancer treatment strategies .
Industrial Applications
This compound's unique properties extend to industrial uses:
- Natural Dyes : The compound is utilized as a natural dye due to its vibrant color. It is particularly valued in the textile industry and for food coloring applications, where synthetic dyes are being replaced by natural alternatives .
- Chemical Synthesis : In organic chemistry, this compound serves as a precursor for synthesizing various derivatives, facilitating the study of reaction mechanisms and the development of new compounds with desirable properties.
Case Study 1: Livestock Feeding Trials
A study conducted on goats fed with Cordeauxia edulis leaves examined the effects of this compound on their health and meat quality. The findings revealed:
- Goats consuming moderate amounts exhibited improved growth rates.
- Excessive consumption led to gastrointestinal distress but did not significantly affect overall health when managed properly.
- The resultant meat showed enhanced coloration, which was positively received in local markets.
Case Study 2: Antimicrobial Efficacy
In vitro studies evaluated the antimicrobial efficacy of this compound against common pathogens. Key findings included:
- Significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.
- Potential applications in developing natural preservatives for food products.
Data Tables
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Agriculture | Livestock Nutrition | Improved growth rates; pink bone coloration |
| Medicine | Antimicrobial Research | Effective against pathogens; potential anti-inflammatory uses |
| Industrial | Natural Dyes | Used as a dye substitute; environmentally friendly |
Propriétés
Numéro CAS |
1228-77-9 |
|---|---|
Formule moléculaire |
C14H12O7 |
Poids moléculaire |
292.243 |
Nom IUPAC |
7-acetyl-2,5,8-trihydroxy-3-methoxy-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H12O7/c1-4-6(5(2)15)10(17)8-7(9(4)16)12(19)14(21-3)13(20)11(8)18/h16-17,20H,1-3H3 |
Clé InChI |
TUJOGQJERCFCGS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(=C(C2=O)O)OC)O)C(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















